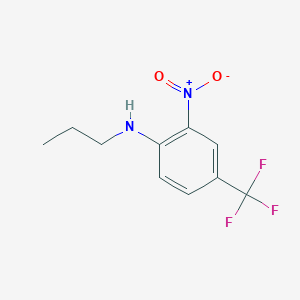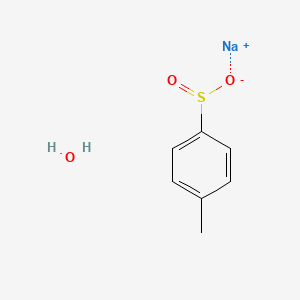
2-nitro-N-propyl-4-(trifluoromethyl)aniline
Übersicht
Beschreibung
2-nitro-N-propyl-4-(trifluoromethyl)aniline is a chemical compound with the molecular formula C10H11F3N2O2 . It has a molecular weight of 248.2 . The compound is also known by its IUPAC name 4-nitro-N-propyl-2-(trifluoromethyl)aniline .
Molecular Structure Analysis
The InChI code for 2-nitro-N-propyl-4-(trifluoromethyl)aniline is1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
The predicted boiling point of 2-nitro-N-propyl-4-(trifluoromethyl)aniline is 294.9±40.0 °C and its predicted density is 1.325±0.06 g/cm3 . Its pKa is predicted to be -3.08±0.50 .Wissenschaftliche Forschungsanwendungen
Detection in Biological Material
Shormanov et al. (2016) studied the detection of a compound structurally similar to 2-nitro-N-propyl-4-(trifluoromethyl)aniline in biological material. They developed a method involving TLC, GC-MS, and electron spectrophotometry, proposing acetone as an extraction agent for this compound from cadaveric hepatic tissue and biological fluids. This research indicates the compound's relevance in forensic or toxicological investigations, demonstrating methods for its detection and quantification in biological samples (Shormanov, Andreeva, & Omel'chenko, 2016).
Spectroscopic Analysis and Electronic Properties
Saravanan et al. (2014) conducted a spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, closely related to the compound . They used Fourier transform infrared (FT-IR) and FT-Raman spectra to analyze the vibrational modes and electronic properties of the compound. The study provides insights into the compound's molecular and electronic properties, which could be relevant for materials science and chemical engineering applications (Saravanan, Balachandran, & Viswanathan, 2014).
Crystal and Molecular Structures
Research by Butcher et al. (1992) on the crystal and molecular structures of various nitroaniline derivatives, including 3-trifluoromethyl-2,4,6-trinitroaniline, highlighted the importance of intermolecular interactions in determining the structural properties of these compounds. This is significant for understanding the solid-state behavior and potential material applications of such compounds (Butcher, Gilardi, Flippen-Anderson, & George, 1992).
Photochemical and Biological Applications
A study by Fraix et al. (2016) explored a photoactivatable bichromophoric conjugate containing 4-nitro-3-(trifluoromethyl)aniline, indicating its potential use in cancer treatment. The conjugate, when irradiated with light, generated singlet oxygen and nitric oxide, demonstrating its applicability in photochemotherapy for targeting cancer cells (Fraix et al., 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-nitro-N-propyl-4-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c1-2-5-14-8-4-3-7(10(11,12)13)6-9(8)15(16)17/h3-4,6,14H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWOAHWBXWSXHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-nitro-N-propyl-4-(trifluoromethyl)aniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,5R)-6-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115087.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)

![8-ethyl-2-methoxy-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B3115118.png)
![(3aR,5S,6aR)-2,2-Dimethyl-5-((S)-oxiran-2-yl)tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B3115130.png)


![(S)-[(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrobromide](/img/structure/B3115150.png)
![(1R,4R,5S)-tert-Butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3115155.png)


![[1-(3-Chloro-4-fluorobenzoyl)-4-fluoropiperidin-4-YL]methanamine](/img/structure/B3115191.png)
![2H-Cyclopenta[b]furan-2-one, 5-(benzoyloxy)hexahydro-4-[(1E)-3-oxo-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-, (3aR,4R,5R,6aS)-](/img/structure/B3115198.png)